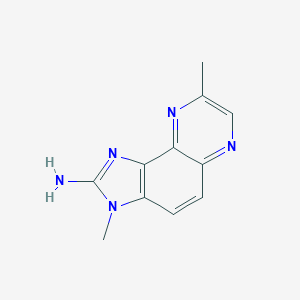

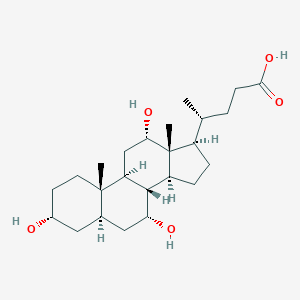

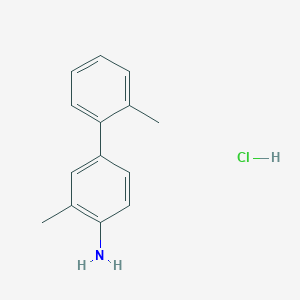

![molecular formula C12H13N5 B043412 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline CAS No. 95896-78-9](/img/structure/B43412.png)

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline

Overview

Description

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a heterocyclic aromatic compound. It is known for its association with the formation of carcinogenic and mutagenic heterocyclic amines, particularly in high-temperature cooked meats such as fried beef steak . This compound has garnered significant attention due to its potential health implications and its role in various scientific research applications.

Mechanism of Action

Target of Action

The primary target of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) is the DNA in cells . This compound is a heterocyclic aromatic amine that is associated with the formation of carcinogenic/mutagenic heterocyclic amines .

Mode of Action

4,8-DiMeIQx is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively . This activation process leads to the formation of a metabolite that reacts with DNA to form adducts .

Biochemical Pathways

The biochemical pathway involved in the action of 4,8-DiMeIQx is the metabolism of xenobiotics by cytochrome P450 . This pathway is responsible for the biotransformation of foreign substances, including drugs and toxins, in the body.

Pharmacokinetics

It is known that the compound is activated in cells expressing human enzymes

Result of Action

The result of 4,8-DiMeIQx’s action is the formation of DNA adducts . These adducts can lead to mutations and, ultimately, cancer. In fact, 4,8-DiMeIQx has been found to induce tumor formation in rats .

Action Environment

The action of 4,8-DiMeIQx is influenced by environmental factors such as temperature. For instance, 4,8-DiMeIQx is a food-derived carcinogen that has been found in high-temperature-cooked fish and meats . Therefore, the compound’s action, efficacy, and stability can be affected by the cooking methods and temperatures used.

Biochemical Analysis

Biochemical Properties

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline has been found to interact with specific proteins and enzymes, including thioredoxin reductase and glutathione reductase . It is believed to interact with the amino acid tryptophan and the enzyme cytochrome P450 . These interactions can lead to the inhibition of certain enzymes, such as thioredoxin reductase and glutathione reductase .

Cellular Effects

In cellular processes, this compound has demonstrated the ability to modulate the expression of specific genes, particularly those involved in apoptosis and cell cycle regulation . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline typically involves multi-step reactions starting from imidazole derivatives. One common method involves the reaction of dimethyl-2-imidazoleacetic acid with phenylacetone to form an intermediate, which is then reacted with brominated compounds to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The process would involve careful control of reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, amine derivatives, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline has a broad range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its mutagenic and carcinogenic properties, particularly in relation to food safety and human health.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cancer research.

Industry: It is used in the development of various chemical products and materials, including dyes and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another heterocyclic amine found in cooked meats, known for its carcinogenic properties.

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Used as a cell metabolism activity detection reagent.

Uniqueness

2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is unique due to its specific structure and the positions of its methyl groups, which influence its reactivity and biological activity. Its distinct metabolic activation pathway and the resulting DNA adduct formation set it apart from other similar compounds .

Properties

IUPAC Name |

3,4,8-trimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZSIJHHPMHKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242018 | |

| Record name | 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95896-78-9 | |

| Record name | 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95896-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095896789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA7G7WU6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4,8-DiMeIQx formed in food?

A: 4,8-DiMeIQx is generated through complex Maillard reactions involving creatinine, glucose, and specific amino acids, primarily threonine. [, ] These reactions occur at temperatures above 150°C, with higher temperatures and longer cooking times leading to increased formation. [, ]

Q2: What types of food contain 4,8-DiMeIQx?

A: 4,8-DiMeIQx is primarily found in cooked muscle-containing foods, including beef, pork, chicken, and fish. [, , , ] Its presence has also been reported in beef extract, a common ingredient in processed foods. []

Q3: Does the cooking method influence 4,8-DiMeIQx formation?

A: Yes, cooking methods significantly impact 4,8-DiMeIQx levels. Frying and grilling generally produce higher amounts compared to boiling or stewing. [, ] Interestingly, microwave pre-treatment of meat prior to frying can reduce 4,8-DiMeIQx formation. []

Q4: Does the addition of spices or marinades affect 4,8-DiMeIQx formation?

A: Research suggests that certain spices and marinades can influence 4,8-DiMeIQx formation. For instance, adding red pepper to beef during frying significantly reduced 4,8-DiMeIQx levels. [] Similarly, marinating pork in beer, particularly black beer, resulted in a marked decrease in 4,8-DiMeIQx. []

Q5: How is 4,8-DiMeIQx metabolized in the body?

A: 4,8-DiMeIQx undergoes metabolic activation primarily in the liver, involving cytochrome P450 enzymes. [, ] This process generates several metabolites, including the highly reactive N2-hydroxy-4,8-DiMeIQx. []

Q6: Why is 4,8-DiMeIQx considered genotoxic?

A: The N2-hydroxy-4,8-DiMeIQx metabolite can form covalent adducts with DNA, primarily at the C8 position of guanine. [, ] This DNA damage can lead to mutations and potentially contribute to the development of cancer.

Q7: Are there species differences in the metabolism and genotoxicity of 4,8-DiMeIQx?

A: Yes, studies using the hepatocyte primary culture/DNA repair test revealed species and sex differences in the genotoxicity of 4,8-DiMeIQx. While it elicited DNA repair in rat and hamster hepatocytes, only female mouse hepatocytes, but not male, responded to 4,8-DiMeIQx. []

Q8: Have DNA adducts of 4,8-DiMeIQx been detected in vivo?

A: Yes, the major DNA adduct formed by 4,8-DiMeIQx, N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx, has been identified in both in vitro and in vivo studies. [, ] Researchers have found this adduct in calf thymus DNA modified with 4,8-DiMeIQx in vitro and in liver DNA from rats dosed with 4,8-DiMeIQx. []

Q9: How is 4,8-DiMeIQx excreted from the body?

A: Following administration of radiolabeled 4,8-DiMeIQx to rats, approximately 15-20% of the dose was excreted in urine, primarily as the unmetabolized N2-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adduct. The remaining 80-85% was excreted in feces. []

Q10: Is 4,8-DiMeIQx classified as a human carcinogen?

A10: While 4,8-DiMeIQx is a potent mutagen in bacteria and a carcinogen in rodents, it is classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC) due to limited evidence in humans.

Q11: What are the potential health risks associated with 4,8-DiMeIQx exposure?

A: Although more research is needed to confirm a direct link in humans, animal studies suggest that 4,8-DiMeIQx exposure may contribute to the development of certain cancers, including colorectal, breast, and pancreatic cancers. [, ]

Q12: Can the formation of 4,8-DiMeIQx be minimized during cooking?

A12: Yes, several strategies can help reduce 4,8-DiMeIQx formation:

- Lower cooking temperatures: Decreasing the cooking temperature and avoiding excessive browning can significantly reduce HAA formation. [, ]

- Shorter cooking times: Limiting the time food is exposed to high temperatures can also minimize HAA formation. [, ]

- Microwave pre-treatment: Pre-cooking meat in the microwave can lower HAA levels by removing precursors before frying or grilling. []

- Using marinades: Certain marinades, such as those containing beer or spices like red pepper, have shown promising results in reducing 4,8-DiMeIQx formation. [, ]

Q13: How is 4,8-DiMeIQx typically analyzed in food samples?

A13: Various analytical methods are employed to detect and quantify 4,8-DiMeIQx in food samples. These methods often involve a combination of extraction, purification, and chromatographic separation techniques, followed by detection and quantification:

- Extraction: 4,8-DiMeIQx is typically extracted from food matrices using solvents like methanol or acetonitrile. [, ]

- Purification: Solid-phase extraction (SPE) is a common technique for purifying 4,8-DiMeIQx from complex food extracts. [, ]

- Chromatographic Separation: High-performance liquid chromatography (HPLC) is widely used to separate 4,8-DiMeIQx from other food components. Different detection methods can be coupled with HPLC, including:

- UV detection: This method relies on the UV absorbance properties of 4,8-DiMeIQx. [, ]

- Fluorescence detection: This method offers higher sensitivity than UV detection. []

- Mass spectrometry (MS): HPLC-MS/MS provides high sensitivity and selectivity for unambiguous identification and quantification. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

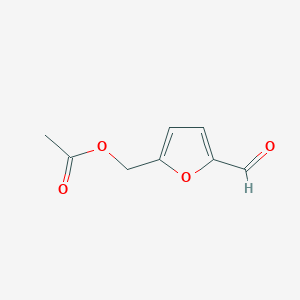

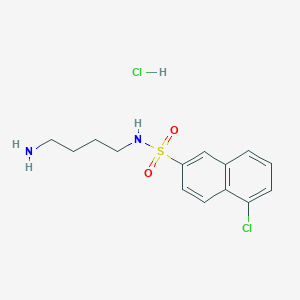

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

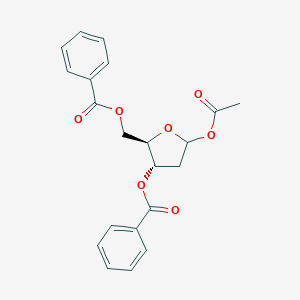

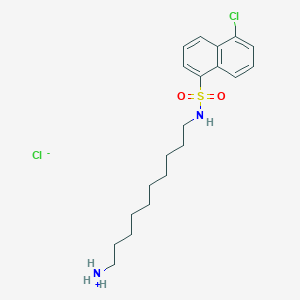

![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)

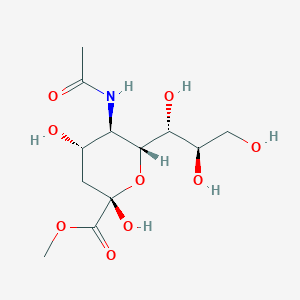

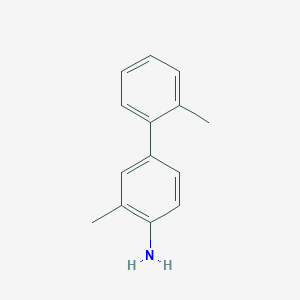

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)